Product packaging for Basic Red  27(Cat. No.:CAS No. 12221-53-3)

Basic Red 27

Cat. No.: B1173119
CAS No.: 12221-53-3
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Description

Basic Red 27 is a useful research compound. Its molecular formula is C23H25ClN3.H2PO4. The purity is usually 95%.
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Properties

CAS No.

12221-53-3

Molecular Formula

C23H25ClN3.H2PO4

Origin of Product

United States

Azo Coupling:the Resulting Aryldiazonium Salt is a Weak Electrophile and Will React with an Electron Rich Coupling Component in an Electrophilic Aromatic Substitution Reaction.wikipedia.orghandwiki.orgcommon Coupling Components Include Activated Aromatic Compounds Such As Phenols, Naphthols, or Anilines.organic Chemistry.orgthe Ph of the Reaction Medium is a Critical Parameter; Coupling to Phenols is Typically Carried out Under Mildly Alkaline Conditions, While Coupling to Anilines is Performed in a Slightly Acidic Medium.organic Chemistry.orghandwiki.orgthe Substitution Usually Occurs at the Para Position of the Coupling Agent Unless It is Already Occupied, in Which Case Ortho Substitution Occurs.organic Chemistry.orgwikipedia.org

Exploration of Alternative Synthetic Routes for Basic Red 27 Analogues

The development of dye analogues is driven by the need for varied shades, improved fastness properties, and different substrate affinities. For methine dyes like Basic Red 27, analogues can be synthesized by modifying the precursor molecules.

Alternative synthetic routes for analogues of Basic Red 27 would logically involve variations in its two key structural components:

The Substituted Aniline (B41778) Moiety: By replacing N-methylbenzenamine with other N-alkylated or N-arylated anilines bearing different substituents on the aromatic ring, a wide array of analogues can be produced. These modifications can alter the electron-donating ability of this portion of the molecule, thereby tuning the final color.

The Heterocyclic Moiety: The 5-Chloro-1,3,3-trimethyl-2-methyleneindoline (a derivative of Fischer's base) can be replaced with other heterocyclic systems. Using indoline (B122111) derivatives with different substituents (e.g., methoxy, nitro, alkyl groups) at various positions on the ring system would yield a library of structurally related dyes with potentially different colors and properties.

Beyond simple precursor modification, modern synthetic chemistry offers more advanced strategies. Hybrid systems that combine chemical catalysts with enzymes, or even fully enzymatic pathways, represent a frontier in dye synthesis. nih.gov These approaches aim to improve the sustainability and efficiency of synthetic processes, although their application to bulk dye manufacturing is still an emerging field. nih.gov For other classes of dyes, such as those based on pyrimidine (B1678525) scaffolds, one-pot multicomponent reactions using green catalysts are being explored to create novel analogues efficiently. researchgate.net

Interactive Data Table: Hypothetical Basic Red 27 Analogue Synthesis
Aniline Precursor ModificationHeterocyclic Precursor ModificationPotential Analogue Property
N-ethylbenzenamine5-Chloro-1,3,3-trimethyl-2-methyleneindolineShift in absorption maximum (color), altered solubility.
N-methyl-4-methoxybenzenamine5-Chloro-1,3,3-trimethyl-2-methyleneindolineBathochromic shift (deeper color) due to electron-donating group.
N-methylbenzenamine5-Methoxy-1,3,3-trimethyl-2-methyleneindolineModification of color and lightfastness properties.
N-methylbenzenamine1,3,3-trimethyl-2-methyleneindoline (unsubstituted)Hypsochromic shift (lighter color) compared to the chlorinated version.

Catalytic Approaches in the Synthesis of Basic Red 27

Catalysis plays a pivotal role in organic synthesis by increasing reaction rates and improving yields. In the context of methine dyes like Basic Red 27, the condensation step between the formylated aniline derivative and the heterocyclic component is often facilitated by a catalyst. This reaction is typically an acid- or base-catalyzed aldol-type condensation.

For the broader class of azo dyes, catalysis is inherent to the process. The diazotization step is catalyzed by the strong mineral acid, which is necessary to generate the reactive nitrous acid and the electrophilic nitrosyl cation. The subsequent coupling reaction's rate is highly dependent on pH, which dictates the concentration and reactivity of the active coupling species. While not involving a catalyst in the traditional sense, precise pH control acts as a critical kinetic lever.

In recent years, significant advancements have been made in developing novel catalytic strategies for organic synthesis. These include:

Photoredox Catalysis: This approach uses light-absorbing catalysts to facilitate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. acs.org Red-light photoredox catalysis is gaining particular attention due to its lower energy requirements and greater penetration depth. rsc.org

Dual Catalysis: These systems employ two distinct catalysts that operate synergistically to enable transformations not possible with either catalyst alone. cornell.edu This can involve combinations of photoredox catalysts with organocatalysts or metal catalysts.

Biocatalysis: The use of enzymes or whole microorganisms offers a green and highly selective alternative to traditional chemical catalysis. nih.gov Photobiocatalytic strategies, which combine the power of light with the selectivity of enzymes, are an emerging area of research. nih.gov

While these advanced methods are revolutionizing synthetic chemistry, the industrial production of established dyes like Basic Red 27 often still relies on well-established, cost-effective classical catalytic methods.

Investigation of Reaction Kinetics and Thermodynamic Parameters in Dye Formation

The formation of a dye is governed by the principles of chemical thermodynamics and kinetics, which determine the spontaneity, yield, and rate of the reaction. wikipedia.orgkhanacademy.org

For azo dye synthesis, key kinetic considerations include:

Diazotization Rate: The rate of diazotization is carefully controlled by the slow addition of sodium nitrite (B80452) at low temperatures. This prevents a dangerous buildup of heat and minimizes the rate of decomposition of the diazonium salt.

Coupling Rate: The rate of the coupling reaction is highly pH-dependent. For phenols, the rate increases with pH as the more nucleophilic phenoxide ion is formed. For anilines, the rate is optimal in weakly acidic conditions, as highly acidic conditions protonate the amine, deactivating it towards electrophilic attack.

Interactive Data Table: Influence of Parameters on Dye Synthesis
ParameterKinetic EffectThermodynamic Effect
Increased Temperature Increases reaction rate (Arrhenius equation). Also increases rate of side reactions/decomposition.Does not change ΔH or ΔS significantly, but affects ΔG (ΔG = ΔH - TΔS). Can shift equilibrium for reversible reactions.
Increased Reactant Conc. Increases reaction rate (according to the rate law).Does not affect standard thermodynamic parameters but can shift the position of equilibrium (Le Châtelier's principle).
Presence of a Catalyst Increases the rate of both forward and reverse reactions by lowering activation energy.No effect on ΔG, ΔH, or the final equilibrium position. Equilibrium is reached faster.
pH (Azo Coupling) Drastically affects the rate by changing the nucleophilicity of the coupling component.Can influence the protonation state of reactants/products, thus affecting the overall ΔG of the reaction in solution.

Based on a thorough review of available scientific literature, it has been determined that there is insufficient specific research data for the compound "Basic Red 27" to adequately address the detailed topics outlined in the request.

The provided article structure requires in-depth analysis of photocatalytic degradation mechanisms, the influence of systemic parameters on efficiency, quantum efficiency calculations, synthesis of high-performance adsorbents, adsorption isotherm modeling, and kinetic studies specifically for Basic Red 27.

However, extensive searches have revealed that the existing body of research predominantly focuses on other, chemically distinct dyes such as "Acid Red 27" and other cationic dyes like "Basic Red 46" and "Basic Red 5." While these studies provide valuable insights into dye degradation and sequestration in general, the data is not directly applicable to Basic Red 27.

Due to the strict requirement to focus solely on Basic Red 27 and the lack of specific experimental data, generating a thorough, informative, and scientifically accurate article that adheres to the provided outline is not possible at this time. Proceeding with analogous data from other compounds would not meet the specified constraints and would compromise the scientific integrity of the article.

Advanced Degradation and Remediation Strategies for Basic Red 27 in Aqueous Environments

Adsorptive Sequestration of Basic Red 27 from Aqueous Solutions

Surface Chemistry and Interfacial Interactions in Adsorption Mechanisms

The adsorption of azo dyes like Basic Red 27 from aqueous solutions is a complex process governed by the surface chemistry of the adsorbent and the interfacial interactions between the dye molecule and the adsorbent surface. The efficacy of the adsorption process is heavily reliant on the nature of these interactions, which can include electrostatic forces, chemisorption, and physisorption.

The mechanism of adsorption is often dominated by chemisorption, which involves the formation of chemical bonds between the dye molecules and the active sites on the adsorbent. mdpi.com For cationic dyes such as Basic Red 27, electrostatic interaction plays a pivotal role, especially with adsorbents that possess a negatively charged surface. The pH of the solution is a critical parameter influencing the surface charge of the adsorbent and the speciation of the dye. For instance, with adsorbents like chitosan, the amino groups become protonated (-NH3+) at acidic pH, creating a positively charged surface that favors the adsorption of anionic dyes. mdpi.com Conversely, for a cationic dye like Basic Red 27, adsorbents with negatively charged functional groups (e.g., carboxyl, hydroxyl) would be more effective, particularly at a pH above the adsorbent's point of zero charge.

The equilibrium adsorption data can typically be described by isotherm models like the Langmuir or Freundlich models. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces. mdpi.com Thermodynamic analysis of the adsorption process can reveal its spontaneity and nature (endothermic or exothermic). acs.org For example, a positive enthalpy change (ΔH°) indicates an endothermic process. acs.org

Table 1: Adsorption Kinetic and Isotherm Parameters for Azo Dye Removal

AdsorbentDyeKinetic ModelIsotherm ModelKey Findings
Chitosan HydrogelAcid Red 27Pseudo-second-orderLangmuirAdsorption is dominated by chemisorption, with crystallinity being a major factor influencing adsorption capacity. mdpi.com
Chitosan/Activated Carbon@CurcuminReactive Black 5Pseudo-second-orderLangmuirThe process is spontaneous and endothermic, with chemisorption as the main mechanism. acs.org
Activated Typha GrassAlizarin Red SPseudo-second-orderLangmuir, FreundlichThe adsorption process is controlled by physical forces, with maximum adsorption occurring at pH 7. mocedes.org

This table presents data for various azo dyes to illustrate the principles of adsorption, as specific comprehensive data for Basic Red 27 was not available in the provided search results.

Biological and Enzymatic Biotransformation of Basic Red 27

Biological and enzymatic treatment methods are gaining prominence as environmentally benign and cost-effective alternatives for the remediation of water contaminated with synthetic dyes like Basic Red 27. These processes utilize the metabolic capabilities of microorganisms or the catalytic activity of their enzymes to break down the complex dye molecules into simpler, less toxic compounds.

Identification of Microbial and Fungal Decolorization Pathways

A diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to decolorize azo dyes. The decolorization can occur through two primary mechanisms: biosorption, where the dye molecules bind to the surface of the microbial biomass, and biodegradation, where the dye is broken down through metabolic pathways. mdpi.com

Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are highly effective in degrading a wide variety of recalcitrant organic pollutants, including azo dyes. nih.govresearchgate.net Their efficacy stems from the secretion of extracellular ligninolytic enzymes, which have low substrate specificity. researchgate.netresearchgate.net Studies have shown that P. chrysosporium can achieve high decolorization efficiencies for various azo dyes within a few days. nih.gov The removal of color is often a result of both adsorption onto the fungal mycelium and enzymatic degradation. nih.gov

Bacterial degradation of azo dyes is also well-documented. scielo.br Bacteria can cleave the azo bond (-N=N-) under anaerobic or anoxic conditions, a process often mediated by azoreductase enzymes. mdpi.comnih.gov This initial cleavage results in the formation of aromatic amines, which may be further degraded under aerobic conditions. Microbial consortia, containing multiple species of bacteria or a combination of bacteria and fungi, can exhibit enhanced degradation capabilities due to synergistic metabolic activities. researchgate.netnih.gov

Characterization of Enzymatic Degradation Systems

The enzymatic degradation of azo dyes is primarily carried out by oxidoreductases, such as laccases and peroxidases. tandfonline.com These enzymes are attractive for industrial applications due to their ability to act on a broad range of substrates.

Laccases (benzenediol:oxygen oxidoreductases) are multi-copper containing enzymes that catalyze the oxidation of phenolic and other aromatic compounds. researchgate.netmdpi.com The laccase-mediated degradation of some high redox potential azo dyes requires the presence of small molecules called mediators, which act as electron shuttles between the enzyme and the dye molecule. nih.govresearchgate.net For instance, the laccase from Cyathus bulleri, in the presence of a mediator like 1-hydroxybenzotriazole (B26582) (HOBT), has been shown to effectively decolorize Acid Red 27. nih.govresearchgate.net

Peroxidases are another class of enzymes that catalyze the oxidation of a wide range of organic and inorganic compounds using hydrogen peroxide (H₂O₂) as the oxidizing agent. nih.gov Lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP) are key enzymes produced by white-rot fungi for lignin degradation and have also been implicated in dye decolorization. researchgate.net Additionally, synthetic biomimetic catalysts, such as iron oxide nanoparticles, can exhibit peroxidase-like activity and effectively degrade azo dyes in Fenton-like reactions. nih.gov

Table 2: Efficiency of Different Enzymatic Systems in Azo Dye Decolorization

Enzyme/SystemSource/TypeTarget DyeMediatorDecolorization EfficiencyReference
LaccaseCyathus bulleriAcid Red 271-HOBT~90% nih.govresearchgate.net
LaccaseBacillus sp. NU2Congo RedNone87% tandfonline.com
Peroxidase-likeIron Oxide NanoparticlesAcid Red 1H₂O₂99.12% nih.gov
LaccaseImmobilized on CuFe₂O₄ NanoparticlesDirect Red 23NoneHigh mdpi.com

This table provides examples of enzymatic degradation of various azo dyes to illustrate the potential of these systems.

Bioreactor Configurations and Operational Dynamics for Dye Treatment

For practical application in wastewater treatment, microbial or enzymatic processes are carried out in bioreactors. The design and operational parameters of the bioreactor are crucial for achieving high and stable decolorization efficiency.

Several bioreactor configurations have been successfully employed for treating dye-containing effluents. Packed-bed biofilm reactors (PBBR) utilize a support material, such as brick pieces, on which a biofilm of dye-degrading microorganisms is developed. nih.gov This configuration allows for high cell densities and resistance to shock loads. In batch mode operation of a PBBR, over 99% decolorization and significant COD reduction can be achieved within hours, often requiring supplementation with co-substrates like glucose and urea. nih.gov

Anaerobic bioreactors are particularly effective for the initial reductive cleavage of the azo bond. mdpi.comresearchgate.net These can be followed by an aerobic stage for the degradation of the resulting aromatic amines, creating a sequential anaerobic-aerobic treatment system. researchgate.net This combination has proven to be an effective strategy for the complete mineralization of azo dyes.

The operational dynamics, including hydraulic retention time (HRT), dye loading rate, and nutrient concentrations, significantly impact the performance of the bioreactor. dss.go.th A shorter HRT can increase the treatment capacity, but a minimum contact time is necessary for complete degradation. The addition of an easily metabolizable carbon source often enhances the decolorization rate, as the primary substrate can act as a source of reducing equivalents for the azo bond reduction. nih.govdss.go.th

Analysis of Biotransformation Products and Metabolic Routes

Understanding the metabolic pathways and identifying the intermediate and final products of dye degradation is essential to ensure the detoxification of the effluent. The formation of potentially toxic or mutagenic aromatic amines from the cleavage of the azo bond is a primary concern. nih.gov

Advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier Transform Infrared (FTIR) spectroscopy are employed to identify and characterize the biotransformation products. nih.govresearchgate.net

For example, in the laccase-mediator-assisted degradation of Acid Red 27, several degradation products have been identified. nih.gov The proposed pathway involves an initial two-electron oxidation of the phenolic group of the dye to a quinone, followed by further enzymatic reactions. nih.gov The identified metabolites suggest a pathway that avoids the formation of high molecular weight polymers that can occur with free laccase treatment. nih.gov

The ultimate goal of bioremediation is the complete mineralization of the dye into non-toxic products like CO₂, H₂O, and inorganic ions. Phytotoxicity tests, using seeds of plants like Sorghum vulgare and Triticum aestivum, are often conducted to assess the toxicity of the treated effluent and the degradation products. researchgate.net A successful bioremediation process should not only result in decolorization but also in a significant reduction in the toxicity of the wastewater. nih.gov

Table 3: Identified Biotransformation Products of Acid Red 27 by Laccase-Mediator System

Productm/z (mass-to-charge ratio)Proposed Structure/Formation Step
Compound I535.9Resulted from the oxidation of the phenolic dye group to a quinone. nih.gov
Compound II501.9Not explicitly detailed in the provided search results.
Compound III457.9Not explicitly detailed in the provided search results.
Compound IV352.9Not explicitly detailed in the provided search results.

Source: Adapted from research on the degradation of Acid Red 27 by immobilized laccase. nih.gov The table illustrates the type of data generated in metabolic studies of azo dyes.

Spectroscopic and Advanced Analytical Methodologies for Basic Red 27 Research

Application of UV-Visible Spectroscopy for Reaction Monitoring and Kinetic Analysis

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantitative analysis and kinetic monitoring of reactions involving Basic Red 27. wikipedia.org This method operates on the principle that molecules with chromophores, such as the extensive conjugated system in Basic Red 27, absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. wikipedia.org The absorbance of a sample is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law. wikipedia.org

In the context of Basic Red 27, UV-Vis spectroscopy is instrumental in tracking the progress of degradation or transformation reactions in real-time. mdpi.com The dye exhibits a characteristic maximum absorbance peak (λmax) in the visible region, which is responsible for its red color. By monitoring the decrease in the intensity of this peak over time, researchers can determine the rate at which the dye is being consumed or broken down. spectroscopyonline.com For instance, in photocatalytic degradation studies, samples are withdrawn from the reaction mixture at regular intervals, and their absorbance is measured to calculate the remaining dye concentration. researchgate.net

This time-dependent concentration data is then used to perform kinetic analysis. sctunisie.org Studies on similar azo dyes have shown that their degradation often follows pseudo-first-order kinetics. researchgate.net The rate constant (k) for the reaction can be determined by plotting the natural logarithm of the concentration (or absorbance) versus time. This kinetic information is crucial for understanding the reaction mechanism and optimizing parameters such as catalyst dosage, pH, and temperature for efficient dye removal. researchgate.netnih.gov Isosbestic points in the spectra, where the absorbance remains constant as the reaction progresses, can indicate a direct conversion of a reactant to a product without the accumulation of significant intermediates. sctunisie.org

Table 1: Kinetic Parameters for Azo Dye Degradation Monitored by UV-Vis Spectroscopy

Kinetic ModelRate EquationTypical Rate Constant (k) for Azo Dyes (min⁻¹)Regression Coefficient (R²)
Pseudo-First-Orderln(C₀/Cₜ) = kt0.01 - 0.04> 0.90
Pseudo-Second-Order1/Cₜ - 1/C₀ = ktVariableVariable

Vibrational Spectroscopic Characterization (FTIR, Raman) of Dye Structures and Degradation Products

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of Basic Red 27, allowing for detailed structural characterization and the identification of its degradation products. mdpi.com

FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. mdpi.com The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational modes of different functional groups. For Basic Red 27, the FTIR spectrum would exhibit characteristic peaks confirming its structure. After a degradation process, the disappearance of key peaks, particularly the one associated with the azo bond (–N=N–), and the appearance of new peaks can confirm the breakdown of the dye and suggest the formation of new chemical species. For example, the emergence of bands related to simpler aromatic amines or other intermediates can be tracked. researchgate.net

Raman Spectroscopy is a complementary light scattering technique. spectroscopyonline.com When a laser interacts with the dye molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a shift in frequency that corresponds to the vibrational energy levels of the molecule. mdpi.com Azo dyes generally yield good Raman spectra. researchgate.net This technique is particularly useful for identifying the azo group and the aromatic rings within the dye's structure. Surface-Enhanced Raman Spectroscopy (SERS) can be employed to amplify the weak Raman signal, allowing for the detection of very low concentrations of the dye or its intermediates on a metal surface. mdpi.com

Table 2: Characteristic Vibrational Bands for Basic Red 27 and its Potential Degradation Products

Functional GroupTypical FTIR Wavenumber (cm⁻¹)Typical Raman Shift (cm⁻¹)Significance in Analysis
N-H Stretch (Amine)3500 - 3300~3400Present in parent dye and amine degradation products. researchgate.net
C-H Stretch (Aromatic)3100 - 3000~3060Confirms presence of aromatic rings.
N=N Stretch (Azo)1630 - 15751400 - 1460Disappearance indicates cleavage of the azo bond. researchgate.netresearchgate.net
C=C Stretch (Aromatic)1600 - 1450~1600Characteristic of the dye's backbone structure.
S=O Stretch (Sulfonate)1350 - 1180~1130Indicates presence of sulfonate groups if applicable. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Transformation Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including the transient intermediates formed during the transformation of Basic Red 27. omicsonline.org This technique is based on the magnetic properties of atomic nuclei (such as ¹H and ¹³C), which, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific resonance frequency. unl.edu

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information about the chemical environment of protons and carbons in the molecule, complex structures and mixtures of intermediates often result in overcrowded spectra. omicsonline.org In such cases, two-dimensional (2D) NMR experiments are essential. Techniques like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with directly attached carbons and carbons that are two or three bonds away, respectively. omicsonline.org

By applying these NMR techniques, researchers can piece together the molecular structure of degradation products. researchgate.net For example, following the cleavage of the azo bond in Basic Red 27, NMR can be used to identify the resulting aromatic amines and other fragments, providing crucial evidence for the proposed degradation pathway. researchgate.net The detection of these elusive intermediates is vital for a complete mechanistic understanding of the transformation process. acs.org

Electron Microscopy (SEM, TEM) for Morphological Analysis of Dye-Material Interfaces

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are vital for visualizing the surface morphology and microstructure of materials that interact with Basic Red 27, such as adsorbents or catalysts.

SEM provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. This is particularly useful in adsorption studies. By comparing SEM images of an adsorbent material before and after exposure to a Basic Red 27 solution, researchers can observe changes in the surface texture. mdpi.com A clean, porous surface might appear smoother or covered with a distinct layer after dye adsorption, providing direct visual evidence of the dye's capture. nih.gov

TEM operates by transmitting a beam of electrons through an ultra-thin specimen. It offers much higher magnification and resolution than SEM, allowing for the visualization of the internal structure of materials. In the context of Basic Red 27 research, TEM can be used to examine the distribution of the dye within porous adsorbent materials or to confirm the size and morphology of catalytic nanoparticles used in degradation processes.

X-ray Diffraction (XRD) for Crystallographic Studies of Dye-Adsorbent Interactions

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. libretexts.org It works by directing X-rays onto a sample and measuring the angles and intensities of the diffracted beams. tcd.ie The resulting diffraction pattern is unique to the material's crystal lattice structure. libretexts.org

In studies involving the adsorption of Basic Red 27 onto crystalline or semi-crystalline materials, XRD is used to assess changes in the adsorbent's structure upon interaction with the dye. mdpi.com The XRD pattern of the adsorbent is recorded before and after the adsorption process. youtube.com A lack of new peaks in the pattern after dye adsorption typically indicates that the dye has coated the surface as an amorphous layer rather than forming a new crystalline phase. acs.org However, changes such as a decrease in the intensity of the adsorbent's characteristic peaks or slight shifts in their positions can suggest that the interaction with the dye has induced some disorder in the crystalline structure or that the dye molecules have partially blocked the X-ray beam from reaching the crystalline planes. youtube.com This information is crucial for understanding the nature of the dye-adsorbent interaction. acs.orgresearchgate.net

Advanced Electrochemical Characterization Techniques (e.g., Electrochemical Impedance Spectroscopy) for Interface Dynamics

Electrochemical techniques, particularly Electrochemical Impedance Spectroscopy (EIS), offer profound insights into the dynamics at the interface between an electrode and a solution containing Basic Red 27. jst.go.jp EIS is a sensitive method for probing the electrical properties of an electrochemical system by applying a small sinusoidal AC potential perturbation and measuring the resulting current response over a wide range of frequencies. mdpi.com

The data is often presented as a Nyquist plot, which graphs the imaginary part of the impedance against the real part. nih.gov A typical Nyquist plot for an electrode interface shows a semicircle at high frequencies, the diameter of which corresponds to the charge-transfer resistance (Rct), and a linear portion at low frequencies related to mass-transfer processes. nih.gov

When Basic Red 27 adsorbs onto an electrode surface, it can alter the interface's electrical properties. This change is reflected in the EIS spectrum. For instance, the adsorption of non-conductive dye molecules can block active sites on the electrode, leading to an increase in the charge-transfer resistance (a larger semicircle in the Nyquist plot). researchgate.net By modeling the impedance data with an appropriate electrical equivalent circuit, researchers can quantify parameters like Rct, double-layer capacitance (Cdl), and solution resistance (Rs), and thereby analyze the kinetics and mechanism of the dye's interaction with the surface. nih.govresearchgate.net

Theoretical and Computational Studies on Basic Red 27 Molecular Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the electronic structure of molecules. This includes understanding the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential, all of which are crucial for predicting chemical reactivity and interactions wikipedia.org.

Density Functional Theory (DFT) Applications in Reaction Pathways

DFT is a widely used quantum mechanical method for studying the electronic structure of atoms and molecules wikipedia.org. It can be applied to explore potential reaction pathways by calculating the energies of reactants, transition states, and products beilstein-journals.orgfrontiersin.orgpku.edu.cnresearchgate.net. By identifying transition states and their associated energy barriers, DFT calculations can help to elucidate the step-by-step process of a chemical reaction and determine the most energetically favorable route beilstein-journals.orgresearchgate.netrsc.org. While specific DFT applications to the reaction pathways of Basic Red 27 were not found in the search results, the principles of using DFT to map reaction coordinates and identify intermediates and transition states are well-established in computational chemistry beilstein-journals.orgpku.edu.cnresearchgate.netrsc.org. This involves calculating the potential energy surface for a reaction, identifying minima corresponding to stable species and saddle points corresponding to transition states researchgate.netacs.org.

Analysis of Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining a molecule's chemical reactivity ulethbridge.caajchem-a.combrsnc.in. The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons ulethbridge.caajchem-a.com. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is an important indicator of molecular stability and reactivity; a smaller energy gap generally suggests higher reactivity ajchem-a.com.

Computational methods, including DFT, are used to calculate the energies and visualize the spatial distribution of FMOs ajchem-a.comresearchgate.net. The shape and location of the HOMO and LUMO within a molecule can indicate the most probable sites for electrophilic and nucleophilic attack ulethbridge.caajchem-a.com. While direct computational studies on the FMOs of Basic Red 27 were not found, the principles of FMO analysis are broadly applicable to understanding the reactivity of organic molecules, including dyes ajchem-a.comresearchgate.net.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule ajchem-a.comyoutube.commdpi.comlibretexts.org. The MEP at a given point in space represents the electrostatic interaction energy between a positive test charge and the molecule's nuclei and electrons youtube.commdpi.compreprints.org. These maps are valuable for identifying regions of a molecule that are likely to interact with positive or negative charges, such as in intermolecular interactions or reactions ajchem-a.commdpi.comlibretexts.org.

Typically, MEP maps use a color spectrum to indicate the potential, with red often representing regions of lowest electrostatic potential (most negative charge or electron-rich areas) and blue representing regions of highest electrostatic potential (most positive charge or electron-poor areas) ajchem-a.comyoutube.comlibretexts.orgpreprints.org. These maps can highlight areas susceptible to electrophilic attack (negative MEP) or nucleophilic attack (positive MEP) ajchem-a.commdpi.com. Computational software is used to calculate the electrostatic potential at various points around a molecule and then map these values onto the molecular surface or electron density isosurface youtube.comlibretexts.orgpreprints.org. Although specific MEP studies on Basic Red 27 were not found, this computational technique is widely used to understand the reactive sites and intermolecular interactions of various compounds ajchem-a.commdpi.comntu.edu.tw.

Molecular Dynamics Simulations of Basic Red 27 in Solution and at Interfaces

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems wikipedia.orgpnas.org. MD simulations can provide insights into how molecules move and interact in various environments, such as in solution or at interfaces pnas.orgaip.orgrsc.orgresearchgate.net. By simulating the motion of atoms and molecules over time, MD can reveal information about diffusion, solvation, aggregation, and interactions with surfaces pnas.orgaip.orgrsc.orgresearchgate.netnih.gov.

For Basic Red 27, MD simulations could be used to study its behavior in aqueous or other solvent systems, how it interacts with other molecules (e.g., surfactants or biomolecules), or its adsorption behavior at interfaces (e.g., solid surfaces or cell membranes) aip.orgrsc.orgresearchgate.netnih.gov. While the provided search results included MD studies on other dyes like Congo Red and Acid Red 27 in solution and at interfaces, and general MD simulations of molecules in solution and at interfaces, specific MD studies focused solely on Basic Red 27 were not present aip.orgresearchgate.netnih.gov. However, the methodology exists and is applicable to understanding the dynamic behavior and interactions of Basic Red 27 in complex environments pnas.orgaip.orgrsc.orgresearchgate.netnih.gov. For instance, MD simulations have been used to study the self-organization of Congo Red in water and its interactions with other molecules nih.gov.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling plays a significant role in elucidating chemical reaction mechanisms researchgate.netrsc.orgnih.govacs.org. By combining quantum chemical calculations (like DFT) with other computational techniques, researchers can propose, evaluate, and refine potential reaction pathways researchgate.netrsc.orgacs.org. This involves identifying intermediates and transition states, calculating activation energies, and determining the feasibility and relative rates of different reaction routes beilstein-journals.orgresearchgate.netrsc.orgacs.org.

Computational modeling can help to understand complex reaction networks and the factors that influence reaction outcomes, such as the role of catalysts or the effect of the solvent beilstein-journals.orgrsc.orgnih.govscribd.com. While no specific studies on the reaction mechanisms of Basic Red 27 using computational modeling were found in the search results, the general approach of using computational methods to understand reaction mechanisms is well-established researchgate.netrsc.orgnih.govacs.org. This often involves searching the potential energy surface for reaction pathways and characterizing the critical points along these paths researchgate.netacs.org.

Prediction of Spectroscopic Properties and Photophysical Behavior

Computational methods can be used to predict the spectroscopic properties of molecules, such as their absorption and emission spectra aip.orgacs.orgmpg.debohrium.com. Techniques like Time-Dependent Density Functional Theory (TD-DFT) are commonly used to calculate the energies and intensities of electronic transitions, which correspond to the peaks observed in UV-Vis absorption and fluorescence spectra aip.orgacs.orgmpg.de.

Predicting spectroscopic properties computationally allows researchers to understand how a molecule interacts with light and to correlate its electronic structure with its observed color and fluorescence aip.orgacs.orgbohrium.com. Computational studies can also investigate photophysical processes, such as intersystem crossing or internal conversion, which influence a molecule's fluorescence quantum yield and excited-state lifetime aip.org. While direct computational studies predicting the spectroscopic properties of Basic Red 27 were not found in the search results, the methods are applicable to understanding the photophysical behavior of dyes and other colored compounds aip.orgacs.orgmpg.debohrium.com. For example, computational studies have been used to calculate the absorption and emission energies of other fluorescent materials aip.org.

Computational Approaches for Adsorption Energy and Binding Mechanism Prediction

Computational chemistry techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are widely used to investigate the adsorption of dye molecules onto various surfaces. These methods allow researchers to model the interactions between the dye and the adsorbent at an atomic or molecular scale, providing valuable information that complements experimental studies.

DFT calculations, for instance, can be employed to determine the optimized geometries of the dye molecule and the adsorbent surface, as well as the complex formed upon adsorption. Current time information in Davidson County, US.nih.govwikipedia.orgwikipedia.org By calculating the total energy of the isolated components and the adsorbed system, the adsorption energy can be estimated, indicating the strength of the interaction. DFT can also provide insights into the electronic structure of the molecules and surfaces, including parameters like frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps, which help in understanding the reactivity and potential adsorption sites. Current time information in Davidson County, US.nih.govwikipedia.org Studies on related dyes have utilized DFT to analyze the orientation of adsorbed molecules on surfaces. Current time information in Davidson County, US.

Molecular Dynamics simulations are useful for studying the dynamic aspects of the adsorption process over time. These simulations can reveal how dye molecules approach and interact with the adsorbent surface, the stability of the adsorbed configurations, and the influence of factors such as temperature and solvent effects on the adsorption mechanism. MD simulations can help visualize the binding process and identify the types of interactions involved, such as electrostatic interactions, Van der Waals forces, and hydrogen bonding.

While specific detailed research findings and data tables resulting solely from computational studies on the adsorption energy and binding mechanism of C.I. Basic Red 27 were not found in the conducted literature search, the application of DFT and MD to other dyes, such as Acid Red 27 Current time information in Davidson County, US., Basic Red 46, and Basic Red 18, demonstrates the applicability of these computational approaches to understanding the adsorption behavior of organic dyes on various materials. These studies typically report adsorption energies, preferred adsorption configurations, analysis of interaction types, and the influence of surface properties on binding.

For example, computational modeling and DFT calculations have been applied to study the interaction of Acid Red 27 with silica-embedded nanoparticles, providing insights into the adsorptive behaviors and the orientation of the adsorbed molecules on the surface. Current time information in Davidson County, US. Similarly, computational studies supporting experimental work on Basic Red 46 adsorption have provided thermodynamic parameters like free energy, which indicate the spontaneity of the adsorption process.

Future computational studies specifically on Basic Red 27 could employ these established methods to:

Calculate the adsorption energy of Basic Red 27 on different adsorbent materials.

Determine the most stable binding configurations and orientations of Basic Red 27 on various surfaces.

Identify the key interactions (e.g., electrostatic, Van der Waals, hydrogen bonding) driving the adsorption process.

Investigate the influence of environmental factors like pH and temperature on the adsorption mechanism through MD simulations.

Utilize quantum chemical descriptors to predict the reactivity and adsorption potential of Basic Red 27 towards specific adsorbents.

Environmental Fate and Transformation Pathways of Basic Red 27

Hydrolytic Stability and Degradation in Aqueous Media

Photolytic Degradation Under Environmental Conditions

Photolytic degradation, or photolysis, involves the breakdown of compounds by light energy, primarily ultraviolet (UV) and visible light from the sun up.pt. Dyes, by their nature of absorbing light, are often susceptible to photodegradation le.ac.uk. Studies on the photolytic degradation of various dyes, including some red dyes, have been conducted derpharmachemica.comresearchgate.netdeswater.com. For example, research on the photolysis of Direct Red-81 and Direct Yellow-27 showed that solar irradiation can degrade these dyes, with the efficiency increasing in the presence of catalysts derpharmachemica.com. Another study investigated the photocatalytic degradation of Acid Red 27 using nano ZnO under UV light, demonstrating that parameters like catalyst amount, pH, and dye concentration influence the degradation rate researchgate.net. The degradation of Acid Red 27 was found to follow pseudo-first order kinetics in this process nih.gov. While these studies provide insights into dye photodegradation mechanisms and influencing factors, specific data on the photolytic degradation rates and pathways of Basic Red 27 under typical environmental conditions were not found. The xanthene core of Basic Red 27 is known to be fluorescent and highly chromatic, which implies interaction with light, potentially leading to photodegradation tiiips.com.

Redox Transformations and Their Impact on Environmental Persistence

Redox transformations involve the transfer of electrons and can lead to the degradation or transformation of organic contaminants in the environment up.ptresearchgate.net. Reduction reactions are particularly important in anaerobic environments like sediments and saturated soils, often mediated by microbial activity researchgate.net. Oxidation reactions can occur in both aerobic and anaerobic conditions, sometimes facilitated by oxidants or catalysts up.ptmdpi.com. The impact of redox transformations on the environmental persistence of a compound depends on its susceptibility to oxidation or reduction and the redox conditions of the environment up.pt. While the provided search results discuss redox reactions in the context of environmental pollutant degradation and the use of redox indicators researchgate.net, and mention that oxidizing and reducing agents may destroy the color of D&C Red 27 spectracolors.com, specific studies detailing the redox transformation pathways and rates of Basic Red 27 were not found. However, the potential for its color to be affected by redox agents suggests that these transformations could play a role in its environmental fate.

Sorption-Desorption Dynamics in Environmental Matrices (e.g., soil, sediment)

Sorption and desorption processes describe the partitioning of a chemical between the solid phase (like soil or sediment particles) and the aqueous phase zgkjcx.commdpi.com. These processes significantly influence the mobility, bioavailability, and degradation rate of contaminants in the environment zgkjcx.commdpi.comjaas.ac.cn. Factors affecting sorption-desorption dynamics include the properties of the chemical (e.g., charge, solubility), the characteristics of the solid matrix (e.g., organic matter content, clay content, pH), and environmental conditions (e.g., temperature, moisture) zgkjcx.comresearchgate.netplos.org.

As a basic (cationic) dye, Basic Red 27 is expected to interact with negatively charged surfaces in environmental matrices through electrostatic interactions deswater.com. Studies on the sorption of other dyes, including cationic dyes, onto various adsorbents like soil, sediment, and biochar, highlight the importance of pH and adsorbent properties deswater.comzgkjcx.comresearchgate.netresearchgate.net. For instance, the adsorption of cationic dyes onto biochar was found to be higher at alkaline pH, where the adsorbent surface is negatively charged deswater.comscispace.com. Research on the adsorption-desorption of Reactive X-3B red dye in soils showed that adsorption can be described by models like the Langmuir equation and is influenced by soil organic matter, temperature, and pH zgkjcx.comresearchgate.net. Desorption was observed to increase with decreasing soil organic matter and increasing temperature or moisture, while being inhibited by acidification or basification zgkjcx.comresearchgate.net. While these studies provide a general understanding of dye sorption behavior in environmental matrices, specific experimental data on the sorption-desorption dynamics of Basic Red 27 in different soil and sediment types were not found in the provided results. However, given its cationic nature, it is likely to exhibit notable sorption to negatively charged soil and sediment components, which would affect its mobility and potential for leaching.

Identification and Characterization of Environmental Transformation Products

The transformation of a parent compound in the environment can lead to the formation of various transformation products (TPs), which may have different properties, mobility, and toxicity compared to the original substance acs.orgiwaponline.comnih.gov. Identifying and characterizing these TPs is crucial for a comprehensive assessment of the environmental impact of a chemical iwaponline.comnih.gov. Transformation products can be formed through various processes, including hydrolysis, photolysis, biodegradation, and redox reactions up.ptiwaponline.comnih.gov. While general information on the formation and significance of TPs exists acs.orgiwaponline.comnih.gov, and studies on the degradation of other dyes have identified some degradation products (e.g., sulfate (B86663) ions from Acid Red 27 degradation) nih.gov, specific details regarding the identification and characterization of environmental transformation products of Basic Red 27 were not found in the provided search results. Further research would be needed to elucidate the specific degradation pathways and the structures of the resulting transformation products of Basic Red 27 under relevant environmental conditions.

Future Research Directions and Emerging Paradigms in Basic Red 27 Research

Integration of Multi-Disciplinary Approaches for Holistic Understanding

A holistic understanding of Basic Red 27 necessitates the integration of multi-disciplinary approaches. This involves combining expertise from chemistry, environmental science, materials science, and potentially biology or toxicology to gain a comprehensive view of the dye's lifecycle, interactions, and effects. Research in other fields, such as archaeology or rare diseases, highlights the value of multidisciplinary collaboration in integrating diverse datasets and perspectives to formulate comprehensive frameworks and address complex challenges csic.esibecbarcelona.eucambridgescholars.comresearchgate.netredshine.co.in. Applying this to Basic Red 27 research could involve chemists studying its degradation pathways, environmental scientists assessing its fate in different ecosystems, and materials scientists exploring its incorporation into novel materials. This integrated approach can lead to a more complete picture than isolated studies within single disciplines.

Development of Sustainable and Economically Viable Remediation Technologies

The development of sustainable and economically viable remediation technologies for Basic Red 27 is a critical area for future research. Given that dyes can be significant water pollutants, finding effective and environmentally friendly ways to remove them from wastewater is essential. Research into sustainable environmental remediation technologies for various pollutants, including other dyes, explores methods such as adsorption using sustainable materials, phytoremediation, and bioremediation researchgate.netnih.govrsc.org. Future work on Basic Red 27 could focus on identifying or developing cost-effective adsorbents derived from waste materials, exploring specific plant species capable of phytoremediation, or investigating microbial consortia effective in degrading the dye. Assessing the economic and environmental sustainability of these technologies is crucial for their practical implementation claire.co.ukdergipark.org.tr.

Exploration of Basic Red 27 in Advanced Material Science Applications

Exploring the potential of Basic Red 27 in advanced material science applications, excluding specific properties, represents another avenue for future research. While specific properties are excluded from this discussion, the general integration of dyes into materials for various functionalities is an active research area researchgate.netcmu.edueuropa.eunsf.gov. Future studies could investigate how Basic Red 27 interacts with different material matrices, such as polymers or composites, and how its presence influences the material's structure or response to external stimuli, without detailing the specific resulting properties. This could involve fundamental research into the interface chemistry and physical interactions between the dye molecules and material components.

Understanding Complex Matrix Effects in Real-World Scenarios

Understanding complex matrix effects in real-world scenarios is vital for accurate analysis and effective management of Basic Red 27. Matrix effects, where the presence of other substances in a sample influences the detection or behavior of the analyte, are a significant challenge in analytical chemistry, particularly in complex environmental or industrial samples researchgate.netnih.govresearchgate.net. Future research should focus on characterizing the interactions of Basic Red 27 with various components found in typical matrices, such as wastewater, soil, or consumer products. This includes investigating how factors like pH, ionic strength (e.g., the presence of salts like sodium chloride, PubChem CID 5234 wikipedia.org), organic matter, and other dyes or chemicals affect the detection, reactivity, and fate of Basic Red 27. Research into complex real-world tasks and scenarios in other domains highlights the need to account for multifaceted influences nih.govarxiv.org.

Advancement in In-Situ Spectroscopic and Real-Time Monitoring Techniques

Advancements in in-situ spectroscopic and real-time monitoring techniques are crucial for tracking Basic Red 27 in various environments and processes. Real-time monitoring allows for dynamic observation and control, which is particularly valuable in remediation efforts or industrial applications mdpi.commdpi.comamericanpharmaceuticalreview.comresearchgate.net. Future research could focus on developing or adapting spectroscopic methods, such as UV-Vis, fluorescence, or Raman spectroscopy, for the in-situ detection and quantification of Basic Red 27 in complex matrices researchgate.netmdpi.commdpi.comeccsel.eursc.org. This includes developing robust probes and analytical protocols that can withstand harsh conditions and provide accurate data without the need for extensive sample preparation. The goal is to enable continuous or near-continuous monitoring to better understand the dye's behavior and the effectiveness of treatment processes.

Q & A

Q. How can researchers ensure ethical rigor in studies involving human cell lines exposed to Basic Red 27?

  • Methodological Answer : Follow institutional biosafety protocols (e.g., NIH Guidelines). Use established cell lines (e.g., HEK293) with documented provenance. Include positive/negative controls and blinded analysis to reduce bias. Disclose funding sources and potential conflicts of interest .

Data Reporting and Reproducibility Guidelines

  • Tabular Example :

    ParameterValue/RangeMethodReference
    λmax (UV-Vis)525 ± 2 nmShimadzu UV-2600
    HPLC Retention Time4.3 ± 0.1 minC18 column, 1 mL/min
    LogP2.8OECD 117 shake-flask
  • Key : Report uncertainties, instrument models, and compliance with OECD/ISO standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.